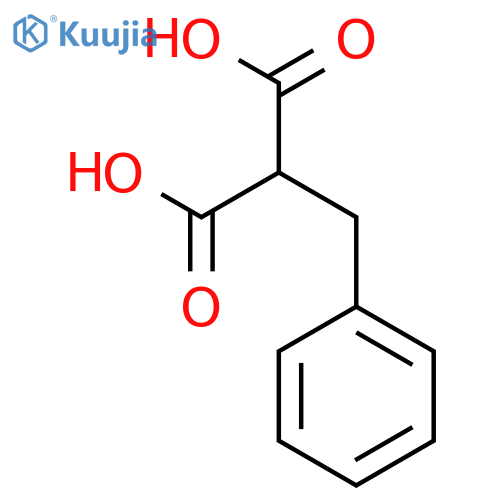Cas no 616-75-1 (Benzylmalonic acid)

Benzylmalonic acid structure
商品名:Benzylmalonic acid
Benzylmalonic acid 化学的及び物理的性質
名前と識別子
-
- 2-Benzylmalonic acid
- Benzylmalonic Acid
- 2-benzylpropanedioic acid
- 3-Phenylisosuccinic acid
- β-Phenylisosuccinic acid
- Malonicacid, benzyl- (6CI,7CI,8CI)
- Propanedioic acid, (phenylmethyl)- (9CI)
- 1,1-Ethanedicarboxylic acid, 2-phenyl-
- Malonic acid, 2-benzyl-
- NSC 8068
- Benzylmalonicacid
- 2-Benzylmalonate
- Propanedioic acid, (phenylmethyl)-
- Benzomalonate acid
- MALONIC ACID, BENZYL-
- JAEJSNFTJMYIEF-UHFFFAOYSA-N
- benzylpropanedioic acid
- Benzlmalonic acid
- benzyl malonic acid
- 2-benzyl-malonic acid
- WLN: QVYVQ1R
- Benzylmalonic acid, 99%
- BDBM50167964
- NSC-8068
- 4-09-00-03357 (Beilstein Handbook Reference)
- JAEJSNFTJMYIEF-UHFFFAOYSA-
- UNII-9BJY4TT4MH
- Z56924540
- ss--Phenylisosuccinic acid
- B0422
- HMS1766N06
- 2-(phenylmethyl)propanedioic acid
- D88643
- BRN 0643530
- FT-0622853
- Benzylmalonic acid, purum, >=98.0% (T)
- 616-75-1
- AS-57361
- NS00034761
- DUW
- MFCD00004261
- SY051593
- NSC8068
- Q63408985
- EINECS 210-491-5
- 9BJY4TT4MH
- SCHEMBL392827
- A833357
- AKOS000120396
- CHEMBL3799891
- DTXSID00210607
- EN300-17393
- USAF XR-36
- InChI=1/C10H10O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)
- AI3-23865
- CS-0106201
- STL146470
- BBL011373
- 2-(Phenylmethyl)propanedioic Acid; 2-Phenyl-1,1-ethanedicarboxylic Acid; 2-Benzylmalonic Acid; NSC 8068;
- propanedioic acid, benzyl-
- Benzylmalonic acid
-
- MDL: MFCD00004261
- インチ: 1S/C10H10O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)
- InChIKey: JAEJSNFTJMYIEF-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])(C(=O)O[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
- BRN: 0643530
計算された属性
- せいみつぶんしりょう: 194.05800
- どういたいしつりょう: 194.057909
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 74.6
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 白色角柱状結晶。
- 密度みつど: 1.2534 (rough estimate)
- ゆうかいてん: 118.0 to 122.0 deg-C
- ふってん: 290.62°C (rough estimate)
- フラッシュポイント: 196.8 °C
- 屈折率: 1.5430 (estimate)
- PSA: 74.60000
- LogP: 1.01450
- ようかいせい: 簡易エタノール/エーテル/水と熱ベンゼン
- じょうきあつ: 0.0±0.9 mmHg at 25°C
Benzylmalonic acid セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:OO0525000
-
危険物標識:

- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
Benzylmalonic acid 税関データ
- 税関コード:2917399090
- 税関データ:
中国税関コード:
2917399090概要:
2917399090他の芳香族ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917399090芳香族ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Benzylmalonic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0422-5G |
Benzylmalonic Acid |
616-75-1 | >98.0%(GC)(T) | 5g |
¥390.00 | 2024-04-16 | |
| Enamine | EN300-17393-0.1g |
2-benzylpropanedioic acid |
616-75-1 | 95% | 0.1g |
$19.0 | 2023-09-20 | |
| Enamine | EN300-17393-100.0g |
2-benzylpropanedioic acid |
616-75-1 | 95% | 100.0g |
$503.0 | 2023-02-09 | |
| eNovation Chemicals LLC | D279748-1kg |
2-Benzylmalonic acid |
616-75-1 | 97% | 1kg |
$1356 | 2023-09-03 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 100773-5G |
Benzylmalonic acid |
616-75-1 | 99% | 5G |
¥589.51 | 2022-02-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152640-1g |
Benzylmalonic acid |
616-75-1 | 98% | 1g |
¥90.90 | 2023-09-04 | |
| Cooke Chemical | A1570912-5G |
Benzylmalonic Acid |
616-75-1 | 98% | 5g |
RMB 310.40 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NY869-1g |
Benzylmalonic acid |
616-75-1 | 98.0%(GC&T) | 1g |
¥190.0 | 2022-05-30 | |
| Enamine | EN300-17393-0.05g |
2-benzylpropanedioic acid |
616-75-1 | 95% | 0.05g |
$19.0 | 2023-09-20 | |
| Enamine | EN300-17393-25.0g |
2-benzylpropanedioic acid |
616-75-1 | 95% | 25.0g |
$163.0 | 2023-02-09 |
Benzylmalonic acid 関連文献
-
Sung Kuk Kim,Jonathan L. Sessler Chem. Soc. Rev. 2010 39 3784
-
Olesya A. Troshina,Pavel A. Troshin,Alexander S. Peregudov,Viacheslav I. Kozlovskiy,Jan Balzarini,Rimma N. Lyubovskaya Org. Biomol. Chem. 2007 5 2783
-
3. Stages in oxidations of organic compounds by potassium permanganate. Part IV. Oxidation of malonic acid and its analoguesAlan Y. Drummond,William A. Waters J. Chem. Soc. 1954 2456
-
4. Effects of non-ionic and anionic micellar aggregates on the kinetics of the iridium(IV) oxidation of monosubstituted malonic acidsGiuseppe Calvaruso,F. Paolo Cavasino,Carmelo Sbriziolo J. Chem. Soc. Faraday Trans. 1992 88 1669
-
5. Selective activation of primary carboxylic acids by electron-rich triarylbismuthanes. Application to amide and ester synthesis under neutral conditionsTakuji Ogawa,Tetsuya Hikasa,Tohru Ikegami,Noboru Ono,Hitomi Suzuki J. Chem. Soc. Perkin Trans. 1 1994 3473
616-75-1 (Benzylmalonic acid) 関連製品
- 1009-67-2(2-Methyl-3-phenylpropanoic Acid)
- 21307-97-1((2R)-2-benzylbutanedioic acid)
- 3972-36-9((S)-2-Benzylsuccinic acid)
- 618-68-8(2-Benzyl-3-phenylpropanoic acid)
- 6315-20-4(3-Methylbenzylsuccinic Acid)
- 36092-42-9(2-Benzylsuccinic acid)
- 884-33-3(2-Benzylsuccinic acid)
- 6315-21-5(4-Methylbenzylsuccinic Acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
